1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine
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Overview
Description
The compound “1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine” belongs to a class of organic compounds known as thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Molecular Structure Analysis
The molecular structure of thienopyrimidines consists of a thiophene ring fused with a pyrimidine ring . The exact structure of “this compound” would depend on the positions of the sulfonyl and methylpiperidine groups on the thienopyrimidine core.Chemical Reactions Analysis
The chemical reactions of thienopyrimidines can vary depending on the substituents present on the molecule. Generally, these compounds can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical and Chemical Properties Analysis
Thienopyrimidines are typically solid at room temperature . Their exact physical and chemical properties, such as melting point and solubility, would depend on the specific substituents present on the molecule.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-6-(2-methylpiperidin-1-yl)sulfonylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-8-4-2-3-5-16(8)20(17,18)11-6-9-10(19-11)7-14-12(13)15-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQKJADFTNQJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC3=NC(=NC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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